molecular formula C16H12Cl2O3 B2418817 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 938341-14-1

3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid

Cat. No. B2418817
CAS RN: 938341-14-1
M. Wt: 323.17
InChI Key: HPZBXGHAOLWSQK-VMPITWQZSA-N
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Description

This compound is also known as Mandipropamid . It is a chiral molecule with an asymmetrically substituted carbon atom and consists of a pair of enantiomers . The technical material is a racemate comprising equimolar amounts of ®- and (S)-mandipropamid . It is used as a fungicide to control Oomycete pathogens on grapes, potatoes, and other crops .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .


Molecular Structure Analysis

The chemical formula of Mandipropamid is C₂₃H₂₂ClNO₄ . The structure of similar compounds has been analyzed using X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, Dichlorophen, is 269.123 .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and the fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling and growth.

Mode of Action

It’s known that similar compounds can undergo catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, ERK2 is involved in the MAPK/ERK pathway, which regulates cell division and differentiation . On the other hand, FGFR2 is involved in the fibroblast growth factor (FGF) signaling pathway, which plays a role in wound healing and embryonic development .

Pharmacokinetics

It’s known that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The interaction of similar compounds with their targets can lead to changes in cell signaling and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can significantly influence the rate of reaction of similar compounds . Therefore, the physiological environment in which the compound acts can impact its effectiveness and stability.

Safety and Hazards

Mandipropamid has moderate alerts for environmental fate, ecotoxicity, and human health . It is slightly mobile in drainflow . It has moderate acute and chronic ecotoxicity for birds, fish, daphnia, and earthworms . It also has moderate chronic toxicity for mammals .

Future Directions

The future directions for this compound could involve further exploration of its synthesis and applications. For instance, the catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation, could be further studied . Additionally, the use of this compound in new applications, such as other types of crops or against different types of pathogens, could be explored.

properties

IUPAC Name

(E)-3-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZBXGHAOLWSQK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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